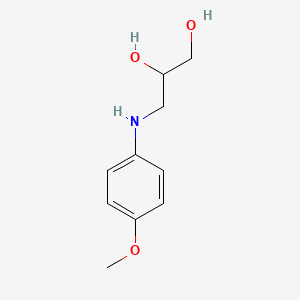

1-(4-Methoxyphenyl)aminopropane-2,3-diol

Description

1-(4-Methoxyphenyl)aminopropane-2,3-diol is a synthetic organic compound characterized by a propane-2,3-diol backbone substituted with a 4-methoxyphenylamino group at position 1.

Properties

CAS No. |

121082-77-7 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(4-methoxyanilino)propane-1,2-diol |

InChI |

InChI=1S/C10H15NO3/c1-14-10-4-2-8(3-5-10)11-6-9(13)7-12/h2-5,9,11-13H,6-7H2,1H3 |

InChI Key |

AZKRMADMLBGMOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(CO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)aminopropane-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)aminopropane-2,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)aminopropane-2,3-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)aminopropane-2,3-diol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-(4-Methoxyphenyl)aminopropane-2,3-diol with structurally or functionally related compounds, focusing on key differences in substituents, reactivity, and biological activity.

Structural Features

- This compound: Features a propane-2,3-diol core with a 4-methoxyphenylamino group at position 1.

- 1-(Hexadecyloxy)-propane-2,3-diol (Compound 7 in ): Replaces the 4-methoxyphenylamino group with a long alkyl chain (hexadecyloxy), enhancing lipophilicity. This modification is associated with brine shrimp lethality and zebrafish embryo toxicity .

- 2-(Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG in ): Contains a methoxyphenoxy group and a 3,4-dimethoxyphenyl group. Used in lignin model studies, where stereochemistry (erythro vs. threo) significantly influences β-O-4 bond cleavage rates .

- (R)-5-(4-Methoxyphenyl)-2-methylpentane-2,3-diol (ent-2 in ) : Features a longer carbon chain (pentane diol) with a 4-methoxyphenyl group, highlighting how chain length and stereochemistry affect synthesis and activity .

Physicochemical Properties

- Lipophilicity : Alkyl-substituted analogs (e.g., Compound 7 in ) exhibit higher lipophilicity than aryl-substituted derivatives like VG or the target compound, impacting membrane permeability and bioavailability .

Chemical Reactivity

- Stereochemical Effects : Erythro isomers of lignin model compounds (e.g., VG in ) degrade 4x faster than threo isomers during alkaline cooking, indicating that stereochemistry profoundly impacts reactivity .

- Substituent Effects: Electron-donating groups (e.g., methoxy) on aryl rings enhance stability in lignin models, while amino groups (as in the target compound) may introduce nucleophilic or catalytic properties .

Comparative Data Table

Notes on Contradictions and Limitations

- Biological Data Gaps: Direct biological data for this compound are absent in the evidence; comparisons rely on structural analogs.

- Stereochemical Specificity : While lignin models () highlight stereochemical effects, the target compound’s isomerism remains unexplored.

- Substituent Trade-offs: Amino groups may enhance reactivity but could also increase toxicity compared to ether-linked analogs .

Biological Activity

1-(4-Methoxyphenyl)aminopropane-2,3-diol, also known as a derivative of synephrine, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuropharmacological effects. This compound's structure incorporates a methoxyphenyl group, which is known to enhance the biological activity of similar amines. The following sections will summarize the synthesis, biological activity, and relevant research findings regarding this compound.

Synthesis

The synthesis of this compound typically involves the reaction between 4-methoxyphenyl amine and propylene glycol derivatives. The yield and purity of synthesized compounds are often confirmed through techniques like NMR spectroscopy and mass spectrometry. For instance, a study reported a high purity level (over 98%) for synthesized derivatives using various reaction conditions .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown its effectiveness against leukemia (K562) and lymphoma (Granta) cells. The MTT assay results demonstrated that this compound induces apoptosis in these cell lines, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 13 | Apoptosis induction |

| Granta | 50-70 | Cell cycle arrest |

The mechanism by which this compound exerts its anticancer effects may involve interaction with glucocorticoid receptors, as indicated by molecular docking studies . These studies suggest that the compound could serve as a selective glucocorticoid receptor agonist (SEGRA), which could potentially minimize side effects associated with traditional glucocorticoids used in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, there is preliminary evidence suggesting that this compound may exhibit neuroprotective effects. Studies have explored its neurotoxicity profile compared to other methamphetamine derivatives, indicating that while some derivatives can be neurotoxic, this specific compound shows promise for safer therapeutic applications in neuropharmacology .

Case Studies

A notable case study involved the evaluation of various synephrine derivatives, including this compound. Researchers synthesized multiple compounds and assessed their anticancer properties through a series of in vitro assays. The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds .

Another case study focused on the pharmacokinetics and toxicity profiles of methoxyphenyl derivatives. This study emphasized the need for further investigations into the safety and efficacy of these compounds in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.